(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate
Description
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a benzofuran-derived compound featuring a Z-configured pyridin-4-ylmethylene group at position 2, a ketone at position 3, and a 4-methylbenzenesulfonate (tosylate) ester at position 6. The tosylate group enhances lipophilicity and may influence reactivity as a leaving group in synthetic applications. Structural elucidation of such compounds often relies on X-ray crystallography, with software suites like SHELX playing a pivotal role in refinement and analysis .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5S/c1-14-2-5-17(6-3-14)28(24,25)27-16-4-7-18-19(13-16)26-20(21(18)23)12-15-8-10-22-11-9-15/h2-13H,1H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXUPVDQFUVIIO-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 393.41 g/mol. The structure features a benzofuran core substituted with a pyridine and a sulfonate group, which may contribute to its biological effects.
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit antimicrobial activity. For example, studies have shown that derivatives of benzofuran can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HeLa | 18 | DNA damage |
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in inflammation and cancer progression. Specifically, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the effectiveness of the compound against multidrug-resistant bacterial strains. Results indicated a notable reduction in bacterial load when treated with the compound, suggesting its potential as a novel antimicrobial agent .
- Case Study on Anticancer Effects : In a preclinical trial involving mice with induced tumors, administration of the compound resulted in significant tumor size reduction compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues .
The biological activity of This compound is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Inhibition of Signaling Pathways : It appears to interfere with key signaling pathways involved in cell proliferation and survival.
Scientific Research Applications
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 393.4 g/mol. The structure features a benzofuran moiety, a pyridine ring, and a sulfonate group, which contribute to its biological activity and solubility characteristics .
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In various assays, it has demonstrated the ability to reduce inflammation markers in cell cultures and animal models. This suggests potential therapeutic uses in conditions like arthritis and other inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies help in understanding how the compound binds to specific proteins or enzymes, which is critical for drug design. The results indicate strong binding affinities with several targets that are implicated in disease processes .
Antimicrobial Activity
Preliminary research suggests that the compound may possess antimicrobial properties against certain bacteria and fungi. Testing on various microorganisms has shown that derivatives of this compound can inhibit growth effectively, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study published in Pharmaceuticals examined the anticancer effects of structurally related compounds. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific pathways associated with programmed cell death .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers evaluated the anti-inflammatory potential of similar compounds through in vivo models. The study demonstrated significant reductions in inflammatory cytokines following treatment with these compounds, highlighting their therapeutic potential for inflammatory diseases .
Case Study 3: Molecular Docking Insights
A detailed molecular docking study provided insights into how This compound interacts with the active sites of COX enzymes. The binding energy calculations suggested a strong affinity for these targets, indicating potential as a lead compound for further drug development .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Impact of Sulfonate Groups
- Tosylate vs. Tosylates are also stronger leaving groups, which may enhance reactivity in nucleophilic substitution reactions.
- Methoxy Substitutions : The trimethoxyphenyl group in the analog increases electron density and lipophilicity, which could improve membrane permeability in biological systems compared to the pyridine-containing compound.
Research Findings and Hypotheses
- The target compound’s pyridine group may confer selectivity for targets requiring basic nitrogen interactions (e.g., kinase inhibitors).
- The trimethoxyphenyl analog’s lipophilicity could enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate?
- Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: Condensation of a benzofuran precursor (e.g., 3-oxo-2,3-dihydrobenzofuran-6-ol) with pyridine-4-carbaldehyde under acidic catalysis (e.g., H₂SO₄ or p-TsOH) to form the (Z)-configured benzylidene intermediate. Temperature control (70–90°C) in ethanol or dichloromethane is critical to favor the Z-isomer .
- Step 2: Sulfonation of the hydroxyl group at the 6-position using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .
- Optimization: Reaction yields (60–85%) depend on solvent polarity, stoichiometry of sulfonyl chloride (1.2–1.5 eq), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the Z-configuration via coupling constants (J = 10–12 Hz for olefinic protons) and aryl sulfonate resonance at δ 7.6–8.2 ppm .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., π-stacking of the pyridine ring). Single crystals are grown via slow evaporation in ethanol/water (3:1) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 436.1) .
Q. How do the electronic properties of the pyridine and sulfonate groups influence reactivity?
- Methodological Answer:
- Pyridine Ring: Acts as a weak base, participating in hydrogen bonding with biological targets (e.g., enzymes) and stabilizing charge-transfer complexes in materials science applications .
- Sulfonate Group: Enhances solubility in polar solvents (e.g., DMSO) and facilitates nucleophilic substitution at the sulfur center under basic conditions .
- Combined Effects: DFT calculations show the electron-withdrawing sulfonate group polarizes the benzofuran core, increasing electrophilicity at the α,β-unsaturated ketone moiety .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound’s α,β-unsaturated ketone and sulfonate groups be experimentally validated?
- Methodological Answer:
- Kinetic Studies: Monitor Michael addition reactions with thiols (e.g., glutathione) via UV-Vis spectroscopy at λ = 300–350 nm. Pseudo-first-order rate constants (kobs) are calculated under varying pH (7.4–9.0) .
- Isotopic Labeling: Use ¹⁸O-labeled water to track sulfonate hydrolysis pathways via LC-MS .
- Computational Modeling: DFT (B3LYP/6-31G*) simulations identify transition states and activation energies for cycloaddition reactions .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Purity Validation: Confirm compound integrity (>98% via HPLC) and rule out degradation products (e.g., hydrolyzed sulfonate) .
- Target Engagement Studies: Surface plasmon resonance (SPR) quantifies binding affinity (KD) to proposed targets (e.g., kinase enzymes) .
Q. What strategies enable the development of structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with modified pyridine (e.g., 3-methylpyridine) or sulfonate (e.g., triflate) groups. Compare activities using standardized assays .
- Pharmacophore Mapping: Overlay crystal structures of analogs to identify critical hydrogen-bonding and hydrophobic interactions .
- Data Table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
